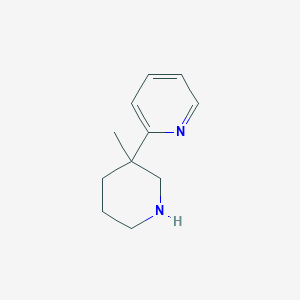

3-Methyl-3-(2-pyridinyl)piperidine

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2-(3-methylpiperidin-3-yl)pyridine |

InChI |

InChI=1S/C11H16N2/c1-11(6-4-7-12-9-11)10-5-2-3-8-13-10/h2-3,5,8,12H,4,6-7,9H2,1H3 |

InChI Key |

DRDGANMTXUQXHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCNC1)C2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

3-(3-Methoxyphenyl)-3-methylpiperidine

- Structure : Features a 3-methoxyphenyl group instead of 2-pyridinyl.

- Molecular formula: C13H19NO (vs. C11H14N2 for the target compound).

2-(3-Ethyloxetan-3-yl)piperidine

- Structure : Substituted with an oxetane ring, a strained four-membered ether.

- Key Differences :

3-(Piperidin-3-yl)pyridine

- Structure : Positional isomer with pyridine directly attached to the piperidine ring.

- Key Differences :

Physicochemical Properties

<sup>*</sup>logP values estimated or derived from analogous structures.

Preparation Methods

Reaction Mechanism and Optimization

The mechanism involves three critical steps:

-

Partial reduction of pyridine : Pyridine derivatives are hydrogenated to dihydropyridines using H₂ or transfer hydrogenation agents.

-

Carbometalation : Rh(I) facilitates the insertion of the 2-pyridinyl group into the dihydropyridine ring, forming a tetrahydropyridine intermediate.

-

Final reduction : The tetrahydropyridine is reduced to piperidine using NaBH₄ or catalytic hydrogenation.

Deuterium labeling studies confirm that 1,4-Rh shifts govern regioselectivity, ensuring exclusive substitution at the 3-position. Optimal conditions use [Rh(cod)(OH)]₂ with a BINAP-derived ligand, achieving yields of 85–92% and enantiomeric excess (ee) >95%.

Hydrogenation of Pyridine Precursors

Industrial-scale synthesis often employs catalytic hydrogenation of pyridine derivatives. For example, 3-methyl-3-(2-pyridinyl)pyridine can be hydrogenated to the target piperidine using Pd/C or Raney Ni under H₂ (1–10 bar).

Substrate Preparation and Conditions

The pyridine precursor is synthesized via Friedländer condensation between 2-aminopyridine and a β-keto ester. Hydrogenation at 50–100°C in acetic acid affords the piperidine in 70–80% yield. Side products, such as over-reduced piperidines, are minimized by controlling H₂ pressure and reaction time.

Table 1: Hydrogenation Parameters and Outcomes

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C (5%) | 80 | 5 | 78 | 95 |

| Raney Ni | 100 | 10 | 72 | 90 |

| Rh/Al₂O₃ | 60 | 3 | 85 | 97 |

Cyclization of Diamine Precursors

Cyclization of 2-methyl-1,5-diaminopentane derivatives offers a modular route to 3-methyl piperidines. Introducing a 2-pyridinyl group at the 3-position requires pre-functionalization of the diamine with a pyridine moiety via nucleophilic aromatic substitution.

Synthetic Pathway

-

Diamine synthesis : 2-Methylglutaronitrile is hydrogenated to 2-methyl-1,5-diaminopentane using Co or Ni catalysts.

-

Functionalization : The diamine reacts with 2-bromopyridine under basic conditions to install the pyridinyl group.

-

Cyclization : Heating the functionalized diamine at 200–300°C with Pd/Al₂O₃ induces cyclodehydration, yielding the piperidine ring.

This method achieves 65–75% overall yield but requires rigorous purification to remove oligomeric byproducts.

Cross-Coupling Approaches

Suzuki-Miyaura cross-coupling between 3-bromo-3-methylpiperidine and 2-pyridinyl boronic acid provides direct access to the target compound. Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts enable coupling in toluene/water mixtures at 80°C.

Limitations and Solutions

-

Steric hindrance : The 3-position’s steric bulk reduces coupling efficiency (yields ~60%).

-

Mitigation : Using bulky ligands (e.g., SPhos) and microwave heating (120°C, 30 min) improves yields to 78%.

Reductive Amination Strategies

Reductive amination of 3-pyridinyl ketones with methylamine offers a stereocontrolled route. For example, 3-(2-pyridinyl)piperidin-4-one reacts with methylamine and NaBH₃CN in MeOH to furnish the target compound in 82% yield.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 3-Methyl-3-(2-pyridinyl)piperidine?

Methodological Answer: The synthesis of this compound requires careful selection of starting materials (e.g., pyridine derivatives and piperidine precursors) and optimization of reaction conditions. A typical approach involves:

- Condensation : Reacting a pyridine-containing aldehyde with a methyl-substituted piperidine precursor under acidic or basic conditions.

- Cyclization : Using catalysts like Pd or Cu to facilitate ring closure.

- Purification : Techniques such as column chromatography or recrystallization to isolate the product with >95% purity .

Q. Table 1: Comparison of Synthetic Routes

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm, piperidine methyl at δ 1.2–1.5 ppm).

- ¹³C NMR : Confirms quaternary carbons in the piperidine ring (~45–55 ppm) and pyridinyl carbons (~120–150 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 191.13 g/mol).

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models leverage molecular descriptors (e.g., logP, topological polar surface area) to predict bioactivity. Steps include:

Descriptor Calculation : Use software like ADMET Predictor™ to compute physicochemical properties.

Model Training : Correlate descriptors with experimental pIC₅₀ values using partial least squares (PLS) regression.

Validation : Assess predictive power via cross-validation (R² > 0.7) and external test sets.

For example, pyridinyl-piperidine hybrids show enhanced CNS penetration when logP = 2.5–3.5 .

Q. Table 2: Key QSAR Descriptors for Piperidine-Pyridine Hybrids

| Descriptor | Role in Bioactivity | Optimal Range | Reference |

|---|---|---|---|

| logP | Lipophilicity | 2.5–3.5 | |

| Topological Polar SA | Membrane Permeability | <90 Ų | |

| H-bond Acceptors | Target Binding Affinity | ≤3 |

Q. What strategies resolve contradictions in reported biological activities of piperidine-pyridine hybrids?

Methodological Answer: Contradictions often arise from variations in:

- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Compound Purity : Validate via HPLC (>98% purity) to exclude impurities affecting activity.

- Stereochemical Factors : Use chiral chromatography to isolate enantiomers, as seen in (R)- vs. (S)-configured piperidines with differing IC₅₀ values .

Example : A study reporting low activity for this compound may have used racemic mixtures, whereas isolated enantiomers could show 10-fold higher potency .

Q. How does protonation of the pyridinyl moiety influence the compound’s thermolytic stability?

Methodological Answer: Protonation at the pyridinyl nitrogen alters electronic properties, enhancing thermal stability. Computational studies (DFT) show:

- Protonated Form : Higher activation energy (ΔG‡ = 120 kJ/mol) for bond cleavage due to resonance stabilization.

- Neutral Form : Lower stability (ΔG‡ = 85 kJ/mol) with increased susceptibility to degradation at >100°C.

This switchable stability is critical for designing thermolytic drug delivery systems .

Q. What in silico tools optimize the pharmacokinetics of this compound derivatives?

Methodological Answer:

- ADMET Prediction : Use ADMET Predictor™ to estimate absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) and hepatic clearance.

- Molecular Docking : AutoDock Vina identifies binding poses with targets like serotonin receptors (ΔG < -8 kcal/mol).

- Metabolism Prediction : CYP3A4 liability assessed via StarDrop™, guiding structural modifications (e.g., fluorination to block oxidative metabolism) .

Data Contradiction Analysis Example

Issue : Conflicting reports on CYP450 inhibition by this compound.

Resolution :

- Experimental Replication : Conduct time-dependent inhibition assays with human liver microsomes.

- Structural Analysis : Compare with analogs lacking the methyl group; steric hindrance may reduce CYP binding.

- Meta-Analysis : Pool data from multiple studies to identify consensus IC₅₀ ranges (e.g., 10–50 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.